molecular formula C18H17N3O4 B2478411 N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide CAS No. 896366-11-3

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide

Cat. No.: B2478411
CAS No.: 896366-11-3
M. Wt: 339.351
InChI Key: SYIQKFHOFIKHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrrolidinone ring, a nitrobenzamide moiety, and a methylphenyl group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst

    Substitution: Halogenating agents (e.g., chlorine, bromine)

    Hydrolysis: Hydrochloric acid, sodium hydroxide

Major Products Formed

    Reduction: Formation of the corresponding amine

    Substitution: Formation of halogenated derivatives

    Hydrolysis: Formation of carboxylic acid and amine

Mechanism of Action

The mechanism of action of N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical pathways. For example, it could inhibit the activity of a particular kinase, leading to the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Properties

IUPAC Name

N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-12-5-7-15(8-6-12)20-11-14(10-17(20)22)19-18(23)13-3-2-4-16(9-13)21(24)25/h2-9,14H,10-11H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYIQKFHOFIKHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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